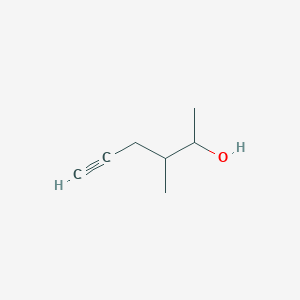

3-Methylhex-5-yn-2-ol

Description

Key properties of the latter include:

- Molecular formula: C₇H₁₀O

- Molecular weight: 110.15 g/mol

- IUPAC Name: 2-Methyl-5-hexen-3-yn-2-ol .

- Functional groups: Alkyne (C≡C), alkene (C=C), and hydroxyl (-OH) groups.

This compound’s UV/visible spectrum and safety protocols have been studied, with safety data sheets outlining first-aid measures for inhalation exposure .

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

3-methylhex-5-yn-2-ol |

InChI |

InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h1,6-8H,5H2,2-3H3 |

InChI Key |

AUPRNXWFKHDIKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhex-5-yn-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of 3-methyl-1-butyne with formaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions and yields a high purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. One such method includes the catalytic hydrogenation of 3-methyl-1-butyne in the presence of a palladium catalyst. This method allows for the selective reduction of the triple bond to form the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

3-Methylhex-5-yn-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The triple bond can be reduced to form an alkene or an alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for the reduction of the triple bond.

Substitution: Halogenation can be achieved using reagents like hydrochloric acid (HCl) or hydrobromic acid (HBr).

Major Products Formed

Oxidation: Formation of 3-methylhex-5-yn-2-one or 3-methylhex-5-yn-2-al.

Reduction: Formation of 3-methylhex-5-en-2-ol or 3-methylhexan-2-ol.

Substitution: Formation of 3-methylhex-5-yn-2-chloride or 3-methylhex-5-yn-2-bromide.

Scientific Research Applications

3-Methylhex-5-yn-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylhex-5-yn-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the alkyne group can undergo addition reactions. These interactions enable the compound to act as a versatile intermediate in chemical reactions, facilitating the formation of more complex structures.

Comparison with Similar Compounds

Structural Analogues from the Furanone Family

describes three furanone derivatives synthesized via Grignard reactions and alkylation:

5-Ethyl-2-(3-hydroxyhex-5-en-1-yl)-2-methylfuran-3(2H)-one (9)

2-(3-Hydroxyhex-5-en-1-yl)-5-isopropyl-2-methylfuran-3(2H)-one (10)

2-(3-Hydroxyhex-5-en-1-yl)-5-isopropenyl-2-methylfuran-3(2H)-one (11)

Key Differences:

The furanones exhibit greater structural complexity due to their cyclic lactone cores, which influence their reactivity and stability compared to linear alkenynols.

Comparison with 2-Methylhex-5-en-3-yn-2-ol (CAS: 690-94-8)

This compound shares functional groups (alkyne, alkene, -OH) but differs in substituent positions:

The positional isomerism significantly impacts physicochemical properties. For instance, the conjugated enyne system in 2-Methylhex-5-en-3-yn-2-ol may enhance UV absorption compared to isolated triple bonds .

Reactivity and Spectral Data

- Spectroscopy: IR/NMR: Furanones show characteristic carbonyl (C=O) stretches (~1750 cm⁻¹) absent in alkenynols. Hydroxyl peaks (~3300 cm⁻¹) are common to both . Mass spectrometry: Both classes exhibit fragmentation patterns indicative of alcohol and unsaturated bond cleavage .

Biological Activity

3-Methylhex-5-yn-2-ol, a compound with the molecular formula C₇H₁₂O, is an alkyne alcohol that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is characterized by its alkyne functional group and a hydroxyl group, which contribute to its reactivity and biological activity. The compound's structure can be represented as follows:

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its alkyne structure allows for unique interactions that may inhibit or modulate enzymatic activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical responses within cells.

- Receptor Modulation : The compound may also exhibit affinity for specific receptors, influencing signaling pathways crucial for various physiological processes.

Antimicrobial Activity

Recent studies have shown that this compound possesses antimicrobial properties. For instance, it has demonstrated effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table illustrates the MIC values for various microorganisms tested against this compound, indicating its potential as an antimicrobial agent.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The researchers conducted disk diffusion assays and determined the MIC values mentioned above. The results indicated a significant inhibitory effect on bacterial growth, supporting further investigation into its use as a natural preservative or therapeutic agent .

Research on Enzyme Interaction

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study utilized kinetic assays to measure enzyme activity in the presence of varying concentrations of the compound. Findings revealed that at certain concentrations, this compound effectively inhibited enzyme activity, suggesting its potential role as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.